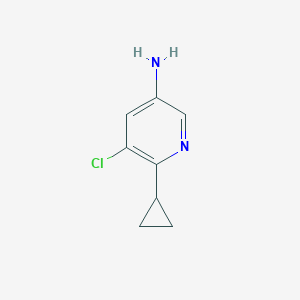
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a methanamine group at the 4th position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the bromination of 1-methylpyrazole followed by the introduction of the methanamine group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylpyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyrazole ring can undergo reduction under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include imines, nitriles, or carboxylic acids.
Reduction Reactions: Products include dihydropyrazoles or fully reduced pyrazolines.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methanamine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity. The pyrazole ring can also interact with aromatic residues in proteins, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyrazole: Lacks the bromine and methanamine groups, making it less reactive and less versatile in chemical synthesis.
5-Bromo-1H-pyrazole:
(5-Bromo-1H-pyrazol-4-yl)methanamine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the combination of the bromine atom, methyl group, and methanamine group on the pyrazole ring. This combination provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H8BrN3 |
|---|---|
Molekulargewicht |
190.04 g/mol |
IUPAC-Name |
(5-bromo-1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C5H8BrN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3 |
InChI-Schlüssel |
PUTLDENMJQDLJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















